N-[4-(2-oxoethyl)cyclohexyl]acetamide
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Overview
Description
N-[4-(2-oxoethyl)cyclohexyl]acetamide is an organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexyl ring substituted with an oxo-ethyl group and an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-oxoethyl)cyclohexyl]acetamide typically involves the reaction of trans-4-(2-Oxo-ethyl)-cyclohexanol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-oxoethyl)cyclohexyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Hydroxyl derivatives
Substitution: Various substituted amides and esters
Scientific Research Applications
N-[4-(2-oxoethyl)cyclohexyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-[4-(2-oxoethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[trans-4-(2-Oxoethyl)cyclohexyl]carbamic Acid 1,1-Dimethylethyl Ester
- Ethyl trans-4-oxo-2-butenoate
Uniqueness
N-[4-(2-oxoethyl)cyclohexyl]acetamide stands out due to its unique structural features, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in synthetic applications .
Properties
Molecular Formula |
C10H17NO2 |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
N-[4-(2-oxoethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C10H17NO2/c1-8(13)11-10-4-2-9(3-5-10)6-7-12/h7,9-10H,2-6H2,1H3,(H,11,13) |
InChI Key |
YCHMBPAKTRVRIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCC(CC1)CC=O |
Origin of Product |
United States |
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